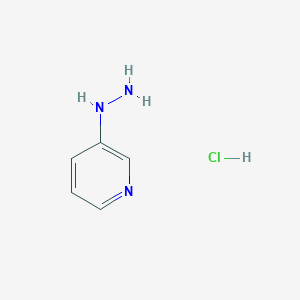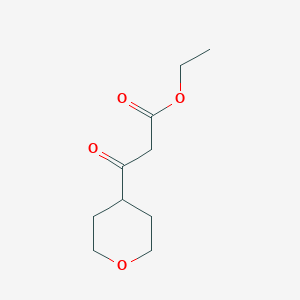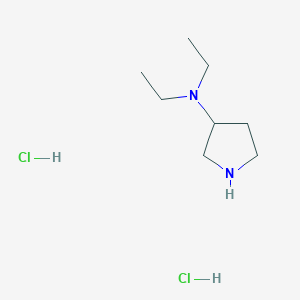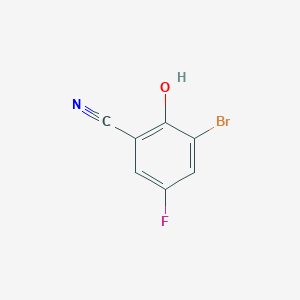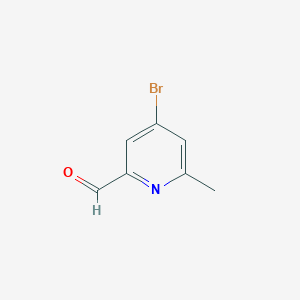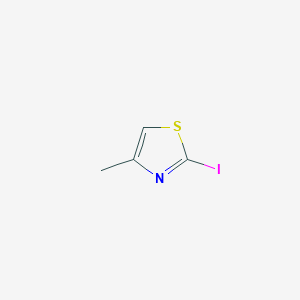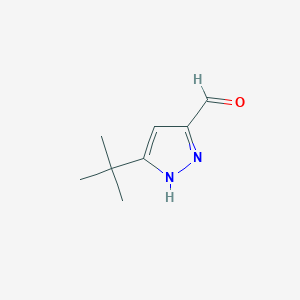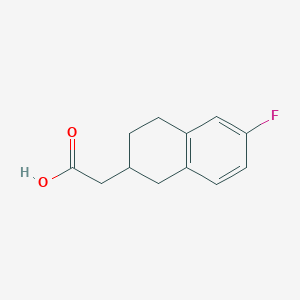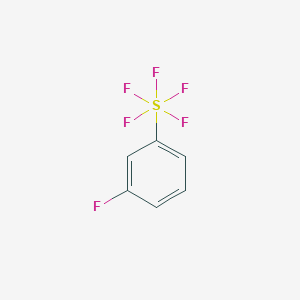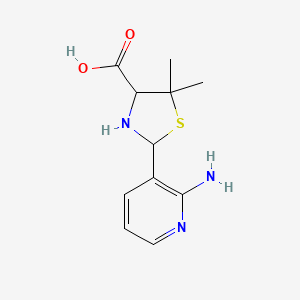
2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Aminopyridin-3-yl)acetic acid” is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A chemodivergent synthesis of N-(pyridin-2-yl)amides was performed from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid” was confirmed using elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Chemical Reactions Analysis
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis
“2-(2-Aminopyridin-3-yl)acetic acid” is a solid substance with a molecular weight of 152.15 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Biological Research
Synthesis and Impact on Learning and Memory
Compounds synthesized from interactions involving thiazolidine-4-carboxylic acid and aminopyridines, including structures similar to the query compound, have shown significant effects on learning and memory in experimental animals. These effects suggest a potential influence on the central cholinergic system, highlighting the compound's relevance in neurological research and potential therapeutic applications (Krichevskii et al., 2007).
Ultrasonics Promoted Synthesis
A study reported the efficient multicomponent synthesis of thiazolidinones from reactions involving arenealdehydes, mercaptoacetic acid, and 2-aminopyridine, facilitated by ultrasound irradiation. This method underscores the compound's utility in facilitating the synthesis of heterocyclic thiazolidinones, contributing to the advancement of synthetic chemistry techniques (Gouvêa et al., 2012).
Antioxidant and Antimicrobial Evaluation
Derivatives encompassing thiazolidinone and azetidinone structures have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, derived from similar foundational structures, exhibit promising biological activities, suggesting the compound's potential in the development of new therapeutic agents (Saundane et al., 2012).
Antimicrobial Applications
Novel Bioactive Compounds as Antimicrobial Agents
A variety of derivatives synthesized from pyrazine-2,3-dicarboxylic acid and thiosemicarbazide, treated with chloroacetic acid and further reacted with various substituted pyridine-2-carbaldehydes, have shown powerful antimicrobial activity. This research demonstrates the compound's applicability in creating novel antimicrobial agents (Ayyash et al., 2022).
Synthesis and Antimicrobial Activity
The synthesis of novel thiazolidine-2,4-dione derivatives and their evaluation against a range of bacterial and fungal species have highlighted some compounds' weak to moderate antibacterial and antifungal activities. This research further supports the compound's role in developing new antimicrobial agents (Abd Alhameed et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . The development of convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .
特性
IUPAC Name |
2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPIFRZBQGDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


